molecular formula C17H30O3 B043686 12-Hydroxy-16-heptadecynoic acid CAS No. 119427-07-5

12-Hydroxy-16-heptadecynoic acid

Cat. No.: B043686
CAS No.: 119427-07-5
M. Wt: 282.4 g/mol
InChI Key: HBFCVDJQUPEEIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-16-heptadecynoic acid typically involves the hydroxylation of heptadecynoic acid. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 12th carbon position . The reaction conditions often require a suitable solvent, temperature control, and catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-16-heptadecynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-Hydroxy-16-heptadecynoic acid is primarily used in biochemical research due to its role as an inhibitor of cytochrome P450 ω-hydroxylase. This enzyme is involved in the metabolism of fatty acids and prostaglandins, making the compound valuable for studying these metabolic pathways . Additionally, it has applications in:

    Chemistry: As a reagent for studying oxidation and reduction reactions.

    Biology: For investigating the role of cytochrome P450 enzymes in cellular processes.

    Medicine: Potential therapeutic applications in modulating fatty acid metabolism.

    Industry: Use in the synthesis of specialized fatty acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome P450 ω-hydroxylase specifically makes it a valuable tool in biochemical research .

Properties

IUPAC Name

12-hydroxyheptadec-16-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFCVDJQUPEEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922959
Record name 12-Hydroxyheptadec-16-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119427-07-5
Record name 12-Hydroxy-16-heptadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxyheptadec-16-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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